5-Amino-4-chloropyridazin-3(2H)-one

Environmental fate logP XLogP3

Accurate quantification of Chloridazon in environmental samples requires its primary soil metabolite, 5-Amino-4-chloropyridazin-3(2H)-one (Desphenyl Chloridazon). Generic analogs fail due to divergent polarity and solubility. - **Groundwater Analysis**: Certified reference material (≥97%) for LC-MS/MS method development; XLogP3 -0.3 ensures distinct retention. - **Synthetic Building Block**: Unprotected N2 position enables cyclocondensation with isothiocyanates to form novel tricyclic scaffolds. - **High Purity**: Well-defined melting point (297-300°C) and MS/MS fragmentation patterns in curated databases.

Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
CAS No. 6339-19-1
Cat. No. B026418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-chloropyridazin-3(2H)-one
CAS6339-19-1
Synonyms5-Amino-4-chloro-3(2H)-pyridazinone;  5-Amino-4-chloro-3-pyridazinone;  NSC 38293; 
Molecular FormulaC4H4ClN3O
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1=NNC(=O)C(=C1N)Cl
InChIInChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)
InChIKeyFEWPCPCEGBPTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-chloropyridazin-3(2H)-one: Procurement & Key Properties


5-Amino-4-chloropyridazin-3(2H)-one (CAS 6339-19-1), also known as Desphenyl Chloridazon, is a heterocyclic pyridazinone derivative with the molecular formula C4H4ClN3O and a molecular weight of 145.55 g/mol [1]. It is the primary environmental metabolite of the commercial herbicide Chloridazon (Pyrazon) and is formed via microbial dephenylation in soil [2]. The compound features a 3(2H)-pyridazinone core substituted with a 5-amino and a 4-chloro group, presenting as a tan to brown solid with a melting point exceeding 300 °C and limited solubility in common organic solvents (DMSO and methanol only slightly soluble) . This compound serves as a versatile building block for synthesizing complex heterocyclic systems, including tricyclic ring assemblies, via reactions with isothiocyanates [3].

5-Amino-4-chloropyridazin-3(2H)-one vs. Generic Substitutes


Substituting 5-Amino-4-chloropyridazin-3(2H)-one with its parent herbicide Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) or the methylated analog Methyldesphenylchloridazon will result in significant functional divergence due to differences in molecular size, polarity, solubility, and synthetic reactivity. Chloridazon contains an N2-phenyl substituent that increases molecular weight (221.64 g/mol vs. 145.55 g/mol) and alters lipophilicity (XLogP3 2.2 vs. -0.3), drastically affecting chromatographic retention times, extraction efficiency, and environmental mobility [1][2]. The target compound's unprotected N2 position is essential for participation in nucleophilic substitution reactions and cyclocondensations; the phenyl group in Chloridazon sterically blocks this site, preventing the formation of tricyclic ring systems reported in the literature [3]. Furthermore, the compound's significantly higher aqueous solubility (14.1 mg/mL estimated) compared to Chloridazon (0.4 mg/mL at 20°C) makes it the more appropriate choice for aqueous-phase environmental fate studies and analytical method development .

5-Amino-4-chloropyridazin-3(2H)-one Differentiation from Analogs


Lipophilicity Difference and Environmental Fate

5-Amino-4-chloropyridazin-3(2H)-one exhibits an XLogP3 of -0.3, which is substantially lower than Chloridazon (XLogP3 2.2) and Methyldesphenylchloridazon (consensus LogP ~0.25) [1][2]. This difference of approximately 2.5 log units indicates that the target compound is approximately 300 times more hydrophilic than its parent herbicide. For reversed-phase HPLC, this translates to a significantly earlier elution time, necessitating distinct chromatographic conditions for adequate separation from its analogs [3].

Environmental fate logP XLogP3 Herbicide metabolism Chromatography

N2 Reactivity for Tricyclic Ring Formation

Reaction of 5-amino-4-chloropyridazin-3(2H)-one with isothiocyanates yields novel tricyclic ring systems, specifically imidazo[3,4-d]pyridazino[4,5-b][1,4]thiazines and imidazo[2,1-b]pyridazino[4,5-e][1,3,4]thiadiazines [1]. In contrast, the N2-phenyl substituted analog Chloridazon (pyrazon) does not undergo this transformation due to steric hindrance and the absence of the necessary NH reactivity [1]. This distinct reactivity profile establishes the target compound as a privileged building block for constructing complex heterocyclic scaffolds that are inaccessible from Chloridazon.

Heterocyclic synthesis Building block Isothiocyanate Tricyclic systems Medicinal chemistry

High Aqueous Solubility for Environmental Monitoring

Estimated aqueous solubility (ESOL) for 5-Amino-4-chloropyridazin-3(2H)-one is 14.1 mg/mL (0.0966 mol/L) . This is approximately 35-fold higher than the reported water solubility of its parent herbicide Chloridazon, which is 0.4 mg/mL at 20°C . This substantial increase in solubility underpins its frequent detection in groundwater and surface water surveys, where it serves as a key indicator of Chloridazon contamination [1].

Water solubility Environmental monitoring Groundwater Metabolite Analytical standard

Thermal Stability vs. N2-Methyl Analog

5-Amino-4-chloropyridazin-3(2H)-one has a reported melting point of 297-300°C with decomposition . In comparison, the N2-methyl analog Methyldesphenylchloridazon melts significantly lower at 203-205°C . This nearly 100°C difference in melting point indicates substantially stronger intermolecular hydrogen bonding in the crystal lattice of the target compound, likely due to the presence of an additional hydrogen bond donor at the N2 position [1].

Melting point Thermal stability Solid-state properties Storage Formulation

5-Amino-4-chloropyridazin-3(2H)-one: Top Applications


Groundwater Contamination Monitoring

Use 5-Amino-4-chloropyridazin-3(2H)-one as an analytical reference standard for quantifying Chloridazon contamination in water samples. Its high aqueous solubility (14.1 mg/mL estimated) and low logP (-0.3) make it the predominant, persistent, and mobile metabolite found in groundwater, as documented in pan-European water surveys [1]. The compound's distinct chromatographic properties require dedicated LC-MS/MS methods for accurate quantification [2].

Synthesis of Tricyclic Heterocycles

Employ this compound as a key building block for generating imidazo[3,4-d]pyridazino[4,5-b][1,4]thiazine and imidazo[2,1-b]pyridazino[4,5-e][1,3,4]thiadiazine ring systems via reaction with isothiocyanates [3]. The unprotected N2 position is essential for this cyclocondensation; N2-substituted analogs like Chloridazon will not undergo this transformation. This route provides access to novel tricyclic scaffolds for medicinal chemistry and agrochemical discovery programs.

Herbicide Metabolism & Soil Degradation

Utilize 5-Amino-4-chloropyridazin-3(2H)-one as a reference metabolite in soil degradation studies of Chloridazon. The compound is the primary dephenylation product formed by microbial action in soil [4]. Its distinct physicochemical profile (melting point 297-300°C, XLogP3 -0.3) allows for unambiguous identification and quantification in complex soil extracts, facilitating accurate assessment of herbicide environmental fate and persistence.

Analytical Chemistry Quality Control

Procure high-purity batches (≥97%) of 5-Amino-4-chloropyridazin-3(2H)-one as a certified reference standard for HPLC, GC, and NMR method validation . The compound's well-defined melting point (297-300°C with decomposition) and comprehensive spectral data (including MS/MS fragmentation patterns available in curated databases like mzCloud) enable precise calibration and method development for analyzing pyridazinone-containing samples [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-4-chloropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.